![molecular formula C9H17BrO B1466094 4-(4-bromobutyl)tetrahydro-2H-pyran CAS No. 1050496-76-8](/img/structure/B1466094.png)
4-(4-bromobutyl)tetrahydro-2H-pyran
Overview
Description
“4-(4-bromobutyl)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C9H17BrO . It is used as a building block in research .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives has been studied extensively. A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The average mass is 221.135 Da and the monoisotopic mass is 220.046265 Da .Scientific Research Applications
Enantioselective Synthesis
The chemoenzymatic synthesis of 6-vinyl-tetrahydro-pyran-2-one from ethyl 4-bromobutyrate, catalyzed by alcohol dehydrogenases, showcases an efficient pathway to enantiomerically pure δ-lactones. These lactones serve as versatile intermediates for natural product synthesis, including the total synthesis of insect pheromones and cytotoxic styryllactones (Fischer & Pietruszka, 2012).
Green Chemistry Approaches
Hexadecyltrimethyl ammonium bromide (HTMAB) has been utilized as a catalyst in aqueous media for synthesizing tetrahydrobenzo[b]pyran derivatives under environmentally friendly conditions. This method emphasizes neutral conditions, high yields, and simplicity, highlighting the push towards greener synthetic methodologies (Jin et al., 2004).
Catalytic Transformations
Tetrabutylammonium bromide (TBAB) serves as a green catalyst for the synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives in water. This approach benefits from using non-toxic components, reduced reaction times, simple work-up, and high yields, showcasing the versatility of TBAB in facilitating eco-friendly reactions (Mobinikhaledi & Fard, 2010).
Advanced Pyrolysis Studies
Experimental and theoretical studies on the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes offer insights into the kinetics and mechanism of their gas-phase elimination. These studies reveal the influence of substituents on reaction rates and propose a mechanism involving a four-member cyclic transition state (Álvarez-Aular et al., 2018).
Heterocyclic Compound Synthesis
The synthesis and activity of small-molecule inhibitors highlight the utility of tetrahydropyran derivatives, such as 4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline, in disrupting protein complexes involved in cellular regulation. This underscores the role of tetrahydropyran derivatives in medicinal chemistry research (Shouksmith et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Brominated compounds like this are often used in the synthesis of various pharmaceuticals and other organic compounds, suggesting that its targets could be diverse depending on the specific context of its use .
Mode of Action
The mode of action of 4-(4-bromobutyl)oxane is primarily through its bromine atom. The bromine atom is a good leaving group, which means it can easily be replaced by other groups in a chemical reaction . This property makes 4-(4-bromobutyl)oxane a versatile intermediate in organic synthesis .
Biochemical Pathways
As a brominated compound, it may participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
As a small organic molecule, it is likely to have good bioavailability .
Result of Action
As a brominated compound, it is likely to be involved in the synthesis of various organic compounds, potentially leading to a wide range of effects depending on the specific compounds synthesized .
Action Environment
The action of 4-(4-bromobutyl)oxane can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the bromine atom . Additionally, the presence of other reactive species can also influence the compound’s action .
properties
IUPAC Name |
4-(4-bromobutyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJKARAZSGMQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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